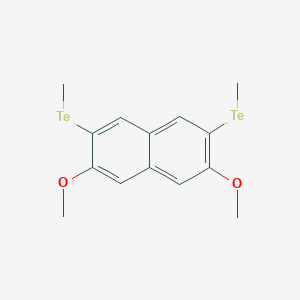
Estriol 3,17-dihexanoate
Vue d'ensemble
Description
Estriol 3,17-dihexanoate, also known as this compound, is a useful research compound. Its molecular formula is C30H44O5 and its molecular weight is 484.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hormonothérapie substitutive (HRT)
Estriol 3,17-dihexanoate : est un œstrogène synthétique et un ester d'œstrogène utilisé dans le cadre de l'HRT. Il est particulièrement bénéfique pour les femmes ménopausées, offrant un soulagement des symptômes de la ménopause en complétant les niveaux naturels d'œstrogènes de l'organisme. Sa formulation à action prolongée permet une libération soutenue, réduisant la fréquence d'administration par rapport aux autres œstrogènes .
Marqueur diagnostique dans les grossesses à haut risque
Pendant la grossesse, les niveaux d'This compound peuvent servir de biomarqueur de la fonction placentaire. La surveillance de ses niveaux permet de prédire les résultats fœtaux défavorables dans les grossesses à haut risque, offrant une méthode non invasive pour évaluer le bien-être du fœtus .
Potentiel thérapeutique dans les maladies neurodégénératives
La recherche suggère que les œstrogènes comme l'This compound peuvent avoir des effets neuroprotecteurs. Son application dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson est explorée, avec le potentiel de ralentir la progression de la maladie et d'améliorer la fonction cognitive .
Études de liaison aux récepteurs des œstrogènes
En raison de ses propriétés de liaison uniques, l'This compound est utilisé dans des études scientifiques pour comprendre les interactions des récepteurs des œstrogènes. Ces recherches ont des implications pour le développement de thérapies ciblées contre les cancers hormonodépendants .
Évaluation de l'activité œstrogénique environnementale
This compound : peut être détecté dans des échantillons environnementaux, tels que les plans d'eau, à l'aide de capteurs électrochimiques. Cette application est cruciale pour évaluer l'impact des composés œstrogéniques sur la faune et les écosystèmes .
Recherche sur la formulation et l'administration des médicaments
La pharmacocinétique de l'This compound en fait un sujet intéressant pour la recherche sur la formulation des médicaments. Sa capacité à maintenir des niveaux hormonaux élevés pendant des périodes prolongées est précieuse pour le développement d'agents thérapeutiques à action prolongée .
Mécanisme D'action
Target of Action
Estriol 3,17-dihexanoate is a synthetic estrogen and estrogen ester . It is specifically the C3 and C17β dihexanoate ester of estriol . The primary targets of estrogens like estriol are estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain .
Mode of Action
This compound, like other estrogens, binds to and activates estrogen receptors. This leads to a cascade of events including the modulation of gene expression and the synthesis of proteins . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The activation of estrogen receptors by this compound can lead to various downstream effects. These include the modulation of the cell cycle, apoptosis, and the immune response, as well as the regulation of development and differentiation in various tissues .
Pharmacokinetics
Following a single intramuscular injection of this compound, peak levels of estriol occurred after 2.1 to 3.4 days . An elimination half-life of 187 to 221 hours was observed, and estriol levels remained elevated for up to 20 to 50 days . This suggests that this compound has a prolonged duration of action compared to estriol and estriol dipropionate .
Result of Action
The activation of estrogen receptors by this compound can lead to various physiological effects. For example, estrogens are known to play key roles in the regulation of the menstrual cycle and pregnancy, as well as in the development and maintenance of secondary sexual characteristics .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Estriol 3,17-dihexanoate, as an estrogen ester, is expected to interact with estrogen receptors in the body
Cellular Effects
As a synthetic estrogen, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Following a single intramuscular injection of 8.90 mg this compound (equivalent to 5.0 mg estriol) in an oil solution, peak levels of estriol occurred after 2.1 to 3.4 days, an elimination half-life of 187 to 221 hours was observed, and estriol levels remained elevated for up to 20 to 50 days .
Metabolic Pathways
As an estrogen ester, it is expected to be metabolized in the body similarly to other estrogens .
Transport and Distribution
As an estrogen ester, it is expected to be transported and distributed similarly to other estrogens .
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3-hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5/c1-4-6-8-10-27(32)34-21-13-15-22-20(18-21)12-14-24-23(22)16-17-30(3)25(24)19-26(31)29(30)35-28(33)11-9-7-5-2/h13,15,18,23-26,29,31H,4-12,14,16-17,19H2,1-3H3/t23-,24-,25+,26-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVABFBGAYSQTL-AECPDVIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908869 | |
| Record name | Estriol 3,17-dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104202-96-2 | |
| Record name | Estriol 3,17-dihexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104202962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 3,17-dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRIOL DIHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2K5XW8K72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the administration method of Estriol and its ester, Estriol 3,17-dihexanoate, influence their pharmacokinetic profiles?
A1: The study by Diczfalusy et al. [] demonstrated significant differences in the pharmacokinetic profiles of Estriol (E3) and its ester, this compound (E3-hex), following intramuscular injection. E3, when administered directly, exhibited a short half-life ranging from 1.5 to 5.3 hours. Conversely, E3-hex displayed a considerably longer half-life of 187 to 221 hours. This extended half-life can be attributed to the esterification of E3 with hexanoic acid, resulting in a prodrug that requires enzymatic cleavage to release the active E3 molecule. This sustained release mechanism leads to a prolonged duration of exposure to E3 after E3-hex administration. Despite differences in the time course of E3 levels, the total exposure to E3, as measured by the area under the curve, was comparable between E3 and E3-hex, suggesting similar overall bioavailability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


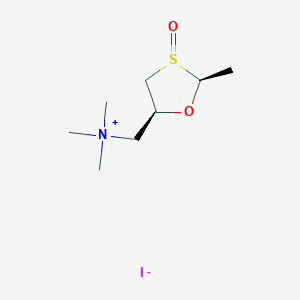

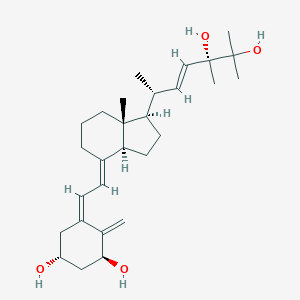
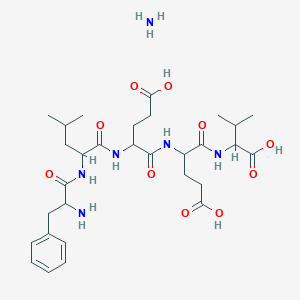



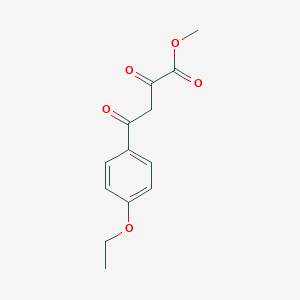

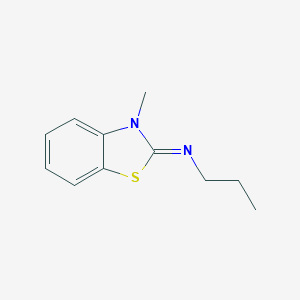
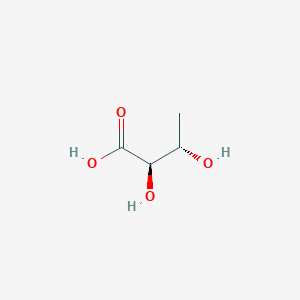

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
